molecular formula C18H18N2O3S B5007621 5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B5007621
M. Wt: 342.4 g/mol
InChI Key: DPWPLOZELCBIPD-UHFFFAOYSA-N
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Description

5-[(4-Ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a central heterocyclic core with substituents at positions 3 and 3. The TZD scaffold is widely recognized for its role in medicinal chemistry, particularly in antidiabetic agents like rosiglitazone and pioglitazone . However, this compound features a 3-(3-methylphenyl) group and a 5-[(4-ethoxyphenyl)amino] moiety, distinguishing it from classical TZDs.

For example, TZD derivatives with aromatic substitutions often exhibit anticancer, anti-inflammatory, or metabolic activity .

Properties

IUPAC Name

5-(4-ethoxyanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-3-23-15-9-7-13(8-10-15)19-16-17(21)20(18(22)24-16)14-6-4-5-12(2)11-14/h4-11,16,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWPLOZELCBIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-ethoxyaniline with 3-methylbenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the desired thiazolidinedione compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinedione derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antidiabetic Potential

Thiazolidinediones are primarily known for their role in managing diabetes by improving insulin sensitivity. Research indicates that 5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione may modulate glucose metabolism and enhance insulin action through interactions with peroxisome proliferator-activated receptors (PPARs) . This mechanism is crucial for developing new diabetes treatments.

Antimicrobial Activity

Studies have shown that compounds within the thiazolidinedione class exhibit antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections . Its structural modifications may enhance its efficacy against resistant strains.

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer activity. Research indicates that thiazolidinediones can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including modulation of cell cycle progression and apoptosis-related proteins .

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that allow for the introduction of various functional groups, enhancing its biological activity. Key steps include:

  • Condensation Reactions : Using substituted aromatic aldehydes and mercaptoacetic acid to form the thiazolidine core.
  • Chemical Modifications : Further reactions to introduce ethoxy and methyl groups which are critical for its biological activity .

Case Studies and Research Findings

Numerous studies have documented the applications of thiazolidinediones in clinical settings:

  • A study published in MDPI highlighted the antioxidant potential of thiazolidinedione derivatives, showcasing their ability to scavenge free radicals effectively .
  • Another research article emphasized the synthesis of novel thiazolidinediones with enhanced biological activities compared to traditional compounds .

These findings underscore the versatility of this compound as a candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of 5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related TZD derivatives, emphasizing substituents, biological activities, and key findings.

Compound Name Substituents Biological Activity Key Findings References
5-[(4-Ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-TZD 3-(3-methylphenyl), 5-[(4-ethoxyphenyl)amino] Inferred: Anticancer, Metabolic Structural similarity to anticancer TZDs (e.g., ). Ethoxy group may enhance lipophilicity vs. methoxy/hydroxy analogs .
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-TZD 3-[(2,3-dichlorophenyl)amino]methyl, 5-(furan-2-ylmethylidene) Anticancer, Anti-inflammatory IC₅₀ = 12.5 µM against MCF-7 breast cancer cells; 78% inhibition of albumin denaturation (anti-inflammatory) .
Rosiglitazone 5-[[4-[2-(methylpyridin-2-ylamino)ethoxy]phenyl]methyl] Antidiabetic (PPARγ agonist) Reduces insulin resistance; activates PPARγ to regulate lipid/glucose metabolism .
Pioglitazone 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl] Antidiabetic (PPARγ agonist) Lowers cholesterol; additive effects with statins .
(5Z)-3-(2-aminoethyl)-5-[(4-fluorophenyl)methylene]-1,3-TZD hydrochloride 3-(2-aminoethyl), 5-(4-fluorophenyl)methylene Inferred: Chelation/Metal binding Exhibits tautomerism and metal-chelating properties; potential for modifying electronic reactivity .

Key Structural and Pharmacological Differences

Substituent Effects on Activity :

  • Anticancer Activity : The dichlorophenyl and furan substituents in enhance cytotoxicity via π-π stacking and hydrophobic interactions with cancer cell targets. In contrast, the ethoxyphenyl group in the target compound may improve membrane permeability but requires validation .
  • Antidiabetic Activity : Rosiglitazone and pioglitazone feature pyridine and alkyl ether side chains critical for PPARγ binding. The target compound lacks these motifs, suggesting divergent targets .

Solubility: Amino or hydrophilic substituents (e.g., ’s 2-aminoethyl group) improve aqueous solubility, whereas aromatic groups (e.g., 3-methylphenyl) may reduce it .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves condensation of 4-ethoxyphenyl isothiocyanate with a 3-methylphenyl-substituted precursor, analogous to methods in and .

Biological Activity

5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure characterized by a thiazolidine ring and specific substituents that contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O2S, with a molecular weight of 354.5 g/mol. Its structure includes an ethoxyphenyl group and a methylphenyl group, which are essential for its biological activity. The thiazolidinedione class is known for its role in enhancing insulin sensitivity and modulating glucose metabolism, making this compound a candidate for diabetes treatment.

Research indicates that compounds within the thiazolidinedione class may exert their effects through several mechanisms:

  • PPAR Activation : this compound likely interacts with peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to glucose and lipid metabolism. This interaction can enhance insulin sensitivity and improve metabolic profiles in diabetic models.
  • Antioxidant Activity : The compound has shown potential as an antioxidant. Studies suggest that structural modifications can enhance its ability to scavenge free radicals and reduce oxidative stress .

Antidiabetic Effects

Thiazolidinediones are primarily recognized for their antidiabetic properties. Research has demonstrated that this compound can improve insulin sensitivity in various animal models. In particular, studies have shown significant reductions in blood glucose levels and improvements in insulin resistance metrics.

Antimicrobial Properties

In addition to its antidiabetic effects, this compound exhibits antimicrobial activity against various pathogens. The presence of the ethoxy and methyl groups enhances its interaction with microbial membranes, leading to increased permeability and cell death .

Anticancer Potential

Emerging research highlights the anticancer potential of thiazolidinediones. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction in specific cancer cell lines. The compound's ability to modulate PPAR activity may also play a role in its anticancer effects by regulating genes involved in cell cycle control.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
5-[morpholino(phenyl)methyl]-thiazolidine-2,4-dioneC18H18N2O2SExhibits hypoglycemic activity; studied for anti-inflammatory properties
5-(2,5-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dioneC18H18N2O2SKnown for antimicrobial activity; derived from dimethylaniline
5-[Butylphenyl]amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dioneC20H22N2O2SExplored for use as a ligand in coordination chemistry; potential anticancer properties

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidinediones:

  • Antioxidant Studies : A study evaluated the antioxidant potential of various thiazolidinediones and found that modifications at specific positions significantly enhanced their activity compared to standard antioxidants .
  • Anticancer Activity : Research on thiazolidinediones indicated their potential to inhibit tumor growth in vitro. For instance, compounds similar to this compound showed selective cytotoxicity against human glioblastoma cells .

Q & A

Q. What are the optimal synthetic routes for this compound to achieve high yield and purity?

Methodological Answer:

  • Stepwise Synthesis : Begin with condensation of 4-ethoxyaniline with chloroacetic acid under basic conditions (e.g., sodium acetate in acetic acid/DMF) to form the thiazolidine core, followed by coupling with 3-methylphenyl isocyanate.
  • Yield Optimization : Use reflux conditions (80–100°C) for 2–4 hours, and purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Critical Parameters : Monitor reaction progress with TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane). Avoid excess solvents with high boiling points (e.g., DMF) to simplify purification.

Q. Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

  • NMR : Use ¹H NMR (400 MHz, DMSO-d6) to identify aromatic protons (δ 6.8–7.4 ppm), ethoxy group (δ 1.3–1.4 ppm for CH3, δ 3.9–4.1 ppm for OCH2), and thiazolidinone carbonyls (δ 170–175 ppm in ¹³C NMR) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+), expecting [M+H]+ at m/z ~371.1.
  • X-ray Crystallography : For absolute configuration, grow single crystals in ethanol/water (1:2) and analyze with a Bruker D8 Venture diffractometer .

Q. What preliminary biological assays are recommended for therapeutic potential evaluation?

Methodological Answer:

  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (MIC values) .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations for 48 hours .
  • Enzyme Inhibition : Assess PPAR-γ or α-glucosidase inhibition via spectrophotometric assays (IC50 calculation) .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

Methodological Answer:

  • Standardized Protocols : Replicate studies under identical conditions (e.g., cell line passage number, serum-free media, 48-hour exposure).
  • Dose-Response Analysis : Test a broader concentration range (1 nM–100 µM) to identify biphasic effects.
  • Metabolite Profiling : Use LC-MS to verify compound stability in assay media and rule out degradation artifacts .

Q. What strategies elucidate the mechanism of action in complex systems?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated vs. untreated HeLa cells to identify differentially expressed pathways (e.g., apoptosis-related genes like BAX/BCL-2) .
  • Molecular Docking : Use AutoDock Vina to model interactions with PPAR-γ (PDB ID: 3B0R) or bacterial topoisomerase IV .
  • Kinetic Studies : Measure time-dependent enzyme inhibition (e.g., α-glucosidase) using stopped-flow spectrophotometry .

Q. How to design SAR studies targeting key functional groups?

Methodological Answer:

  • Derivative Synthesis : Modify the 4-ethoxy group (e.g., replace with Cl, OMe, or CF3) and the 3-methylphenyl ring (e.g., substituents at para or meta positions) .
  • Activity Correlation : Test derivatives in parallel assays (e.g., antimicrobial and anticancer) to map substituent effects.
  • QSAR Modeling : Use MOE or Schrödinger to build predictive models based on electronic (Hammett σ) and steric (Taft Es) parameters .

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